![molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8](/img/structure/B2861056.png)
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is an organic compound featuring a 1,3-thiazole ring substituted with trifluoromethyl and methyl groups, connected to a phenylurea moiety. This compound is of particular interest in both industrial and research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of the Thiazole Ring:
Starting with 2-methyl-4-(trifluoromethyl)-1,3-thiazole, the compound can be synthesized through cyclization of thioamides with α-haloketones under mild conditions.
Formation of the Phenylurea Moiety:
This involves the reaction of phenyl isocyanate with suitable amines under an inert atmosphere, typically at ambient temperatures.
Example Reaction:
Phenyl isocyanate + Amine → N-phenylurea
Coupling of Thiazole and Phenylurea:
The final step involves coupling the synthesized thiazole derivative with phenylurea using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
In an industrial setting, these reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to control reaction parameters precisely, ensuring consistent production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation and Reduction:
The compound can undergo oxidative processes forming corresponding sulfoxides and sulfones, depending on the reagents used such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions using agents like LiAlH4 can target specific functional groups, potentially reducing the urea moiety.
Substitution:
Halogenation using NBS (N-bromosuccinimide) can lead to substitution on the thiazole ring, especially in the presence of light or radical initiators.
Nucleophilic substitution at the carbonyl carbon of the urea moiety is another pathway, often catalyzed by bases or nucleophiles.
Common Reagents and Conditions:
Oxidative reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride
Halogenation agents: N-bromosuccinimide
Base catalysts: Sodium hydride
Major Products Formed from These Reactions:
Sulfoxides, sulfones, halogenated thiazole derivatives, and various substituted urea products.
Applications De Recherche Scientifique
Chemistry:
The compound serves as a precursor in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and chemical synthesis strategies.
Biology and Medicine:
In drug discovery, it acts as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors, given its thiazole core known for bioactivity.
Used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Employed as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Mechanism:
The compound typically acts by interfering with biological pathways involving its thiazole core or urea moiety. These moieties can form strong hydrogen bonds and pi-pi stacking interactions with biological targets.
Molecular Targets and Pathways:
Enzymes such as protein kinases, where it can inhibit phosphorylation processes.
DNA and RNA interactions due to its planar structure, potentially disrupting nucleic acid functions.
Comparaison Avec Des Composés Similaires
2-Methylthiazole derivatives
Phenylurea compounds with different substituents
Trifluoromethyl-substituted heterocycles
Conclusion
N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea: is a versatile compound with a unique structure that makes it valuable in various scientific and industrial applications. Its complex synthesis, diverse reactivity, and potential biological activities highlight its importance in research and development across multiple fields.
Hope this provides a comprehensive overview for you. Let me know if there's anything more you'd like to dive into!
Propriétés
IUPAC Name |
2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHZKMEELELFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
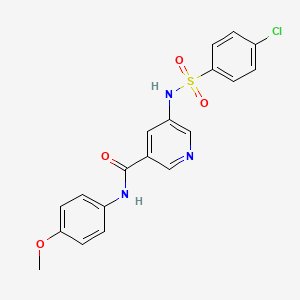
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
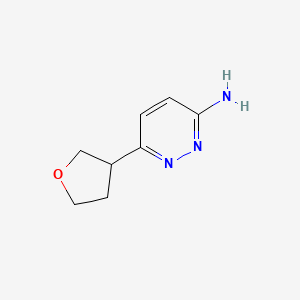
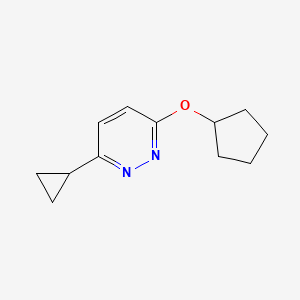


![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)

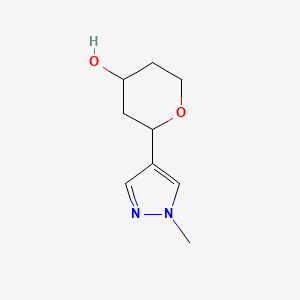
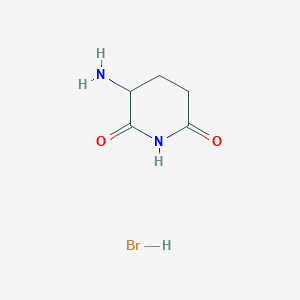
![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)

![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)
